molecular formula C13H11N B010567 9,10-Dihydroacridine CAS No. 92-81-9

9,10-Dihydroacridine

Cat. No.: B010567
CAS No.: 92-81-9
M. Wt: 181.23 g/mol
InChI Key: HJCUTNIGJHJGCF-UHFFFAOYSA-N
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Description

9,10-Dihydroacridine is an organic compound belonging to the class of acridines. It is characterized by a nitrogen-containing heterocyclic structure, which makes it a versatile scaffold in various chemical and biological applications. This compound is known for its stability and unique electronic properties, making it a valuable component in the development of organic light-emitting diodes (OLEDs) and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroacridine typically involves the reaction of anilines with aryl alkynes in the presence of hexafluoroisopropanol and triflimide as catalysts. This one-pot synthesis method includes a selective ortho-C alkenylation followed by an intramolecular hydroarylation . Another method involves the nucleophilic addition reaction between specific starting materials to form the desired compound .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions are common practices to achieve efficient production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Recent studies have highlighted the antibacterial properties of 9,10-dihydroacridine derivatives. For instance, two specific derivatives demonstrated strong activity against drug-resistant Gram-positive bacteria such as MRSA (methicillin-resistant Staphylococcus aureus), VISA (vancomycin-intermediate Staphylococcus aureus), and VRE (vancomycin-resistant Enterococcus) by promoting FtsZ polymerization, which is crucial for bacterial cell division . This mechanism interrupts the Z-ring formation at the dividing site, leading to cell death.

Alzheimer's Disease Research
this compound derivatives have been investigated for their potential in treating Alzheimer's disease (AD). Novel compounds designed from this scaffold showed effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in AD. These derivatives also exhibited significant antioxidant activity, suggesting their multifunctional role in AD therapy . The incorporation of phosphoryl groups into the acridine structure enhances cellular penetration and therapeutic efficacy .

Materials Science

Organic Light-Emitting Diodes (OLEDs)
In materials science, 9,10-dihydroacridines serve as electron-donor units in OLED devices. Their unique electronic properties make them suitable for applications in fluorescent emitters and thermally activated delayed fluorescence (TADF) materials . The modular synthesis of these compounds allows for the fine-tuning of their properties, enabling new applications in organic electronics.

Photocatalysis
These compounds have also shown promise in photocatalytic applications. Their ability to act as efficient photocatalysts opens avenues for environmental remediation processes and energy conversion technologies . The development of efficient synthetic methods to produce various this compound derivatives has been crucial for expanding their utility in this field.

Photochemistry

Fluorogenic Indicators
this compound has been utilized as a fluorogenic indicator due to its photochemical properties. The compound's ability to undergo specific photochemical reactions makes it valuable for detecting various substances and monitoring chemical processes .

Summary of Applications

Application AreaSpecific UsesKey Findings/Mechanisms
Medicinal ChemistryAntibacterial agents; Alzheimer’s disease therapyInhibits AChE/BChE; promotes FtsZ polymerization
Materials ScienceOLEDs; photocatalysisElectron-donor units; effective photocatalysts
PhotochemistryFluorogenic indicatorsUseful for substance detection and monitoring

Biological Activity

9,10-Dihydroacridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antibacterial and neuroprotective applications. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Antibacterial Activity

Recent research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. A study published in 2021 investigated two derivatives of this compound and found them to possess strong antibacterial activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA), and vancomycin-resistant Enterococcus (VRE) . The mechanism by which these compounds exert their antibacterial effects involves the inhibition of FtsZ polymerization, which is crucial for bacterial cell division. By disrupting Z-ring formation at the division site, these compounds effectively induce bacterial cell death.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)Mechanism of Action
Derivative AMRSA8 µg/mLFtsZ inhibitor
Derivative BVISA4 µg/mLFtsZ inhibitor
Derivative CVRE16 µg/mLFtsZ inhibitor

Neuroprotective Effects

In addition to its antibacterial properties, this compound has shown promise in neuroprotection. A study focused on novel derivatives of 9-phosphoryl-9,10-dihydroacridines revealed their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease pathology . The most active derivatives displayed IC50 values of approximately 2.90 µM for BChE inhibition, indicating a strong potential for these compounds as therapeutic agents against neurodegenerative diseases.

Table 2: Inhibition of Cholinesterases by Dihydroacridine Derivatives

CompoundEnzyme TargetedIC50 (µM)
Compound 1dBChE2.90 ± 0.23
Compound 1eBChE3.22 ± 0.25
Compound 2dAChE>100

Antioxidant Activity

The antioxidant properties of this compound derivatives have also been investigated. These compounds exhibited high radical-scavenging activity in assays such as ABTS and FRAP tests . The antioxidant capacity is attributed to their ability to neutralize free radicals and reduce oxidative stress, which is a contributing factor in various diseases including cancer and neurodegeneration.

Table 3: Antioxidant Activity of Dihydroacridine Derivatives

CompoundABTS Scavenging Activity (%)FRAP Value (µM Trolox Equivalent)
Compound 1d58.9 ± 4.7120 ± 5
Compound 1e46.9 ± 4.2110 ± 4

Case Studies

  • Antibacterial Study : A comprehensive study evaluated the efficacy of two specific derivatives against drug-resistant strains of bacteria. The findings indicated that these compounds not only inhibited bacterial growth but also provided insights into their potential mechanisms involving FtsZ inhibition .
  • Neuroprotective Research : Another investigation focused on the neuroprotective effects of dihydroacridines against Aβ42 aggregation—a hallmark of Alzheimer's disease. The study utilized molecular docking and dynamics simulations to elucidate the interactions between the compounds and target proteins involved in neurodegeneration .
  • Antioxidant Evaluation : Research highlighted the radical-scavenging activities of various dihydroacridine derivatives, establishing a correlation between their chemical structure and antioxidant efficacy .

Q & A

Q. What are the common synthetic routes for 9,10-Dihydroacridine and its derivatives?

Basic
The synthesis of this compound frameworks often involves modular approaches. A one-pot method uses diarylamines and aryl alkynes in hexafluoroisopropanol (HFIP) with triflimide catalysis, enabling selective ortho-C alkenylation followed by intramolecular hydroarylation . Alternative routes include FLP (Frustrated Lewis Pair)-catalyzed double hydroarylation of alkynes with nitrogen-containing heterocycles, yielding 9,9-disubstituted derivatives . Traditional methods like Zn/HCl reduction of acridine are also employed but may lack regioselectivity .

Safety Considerations :

  • Hazards : Skin/eye irritation (H315/H319) .
  • Handling : Use gloves and work in a fume hood. Avoid prolonged air exposure .

Q. How does this compound function as a hydrogen donor in visible-light-driven ammonia synthesis?

Advanced
In photocatalytic NH₃ synthesis, this compound acts as a proton donor in a dual-catalyst system (Ir photoredox catalyst + Mo-NHC catalyst). Visible light excites the Ir complex, which transfers electrons to activate N₂ and abstract hydrogen from this compound. The reaction overcomes thermodynamic barriers (ΔG > 0) by storing light energy in NH₃ bonds .

Critical Factors :

  • Catalyst pairing : Ir(III) complexes (e.g., [Ir(ppy)₃]) for light absorption.
  • Hydrogen donor efficiency : this compound outperforms other donors due to its stable radical intermediates .

Q. What strategies address thermodynamic challenges in reactions involving this compound?

Advanced

  • Photocatalytic activation : Converts endothermic steps (e.g., N₂ fixation) into feasible processes by coupling with exothermic hydrogen transfer .
  • FLP systems : Utilize Lewis acid-base pairs to stabilize transition states in hydroarylation, lowering activation energy .
  • Solvent effects : HFIP enhances polar intermediates’ stability, improving reaction yields .

Q. How can computational methods predict the pharmacological potential of this compound derivatives?

Advanced

  • In silico tools : Use Way2Drug PharmaExpert and Molinspiration for toxicity/activity prediction. For example, hydrazinoacridine derivatives show potential as kinase inhibitors .
  • QSAR modeling : Correlate substituent effects (e.g., Cl, CH₃) with bioavailability and binding affinity .

Q. What role do this compound derivatives play in OLED material design?

Advanced
Derivatives like this compound-pendant polymers reduce concentration quenching in TADF (thermally activated delayed fluorescence) OLEDs. They act as bipolar hosts, balancing hole/electron transport in red phosphorescent devices .

Design Strategy :

  • Conjugation modulation : Embedding into polycarbazole backbones enhances charge mobility .
  • Side-chain engineering : Pendant dihydroacridine units minimize aggregation-induced quenching .

Q. How do different catalytic systems influence the efficiency of hydroarylation reactions using this compound?

Advanced

  • HFIP/Triflimide : Achieves 90% yield via Brønsted acid activation .
  • FLP catalysts : Enable double hydroarylation but require stoichiometric bases .
  • Cu catalysis : Used in N,N-diarylation of amides for nitrogen-embedded polyacenes .

Q. What are the safety considerations when handling this compound in laboratory settings?

Basic

  • Storage : Under argon or nitrogen at -20°C .
  • Exposure control : Use PPE (gloves, goggles) and ensure ventilation. First aid for inhalation: move to fresh air .

Q. How does the electronic structure of this compound affect its reactivity in FLP-catalyzed reactions?

Advanced
The planar, conjugated dihydroacridine core stabilizes charge-separated intermediates in FLP systems. Comparative studies with diphenylamine show higher electron-donating capacity, favoring hydride transfer in hydroarylation .

Q. What analytical techniques are critical for characterizing this compound derivatives in supramolecular chemistry?

Advanced

  • NMR : ¹H/¹³C for regioselectivity analysis in diarylation .
  • X-ray crystallography : Resolves stereochemistry in coronarene-dihydroacridine hybrids .
  • HPLC-MS : Purity assessment (>98% GC) and derivative identification .

Properties

IUPAC Name

9,10-dihydroacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCUTNIGJHJGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073887
Record name Acridine, 9,10-dihydro-
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Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

92-81-9
Record name Acridan
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Record name Acridine, 9,10-dihydro-
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Record name 9,10-dihydroacridine
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Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, acridine (17.19 g, 95.92 mmol) and THF (300 ml) were introduced into a round-bottom flask. At 0° C., LiAlH4 (14.56 g, 383.66 mmol) was slowly added in halves twice thereto, followed by stirring at room temperature for 4 hours. At 0° C., the resultant product was slowly added with a sodium bicarbonate solution, and then extracted with methylene chloride and distilled water. The extracted layer was dried with sodium sulfate so as to filtrate and concentrate an organic solvent. Then, the resultant product was columned by methylene chloride and hexane (n-Hexane:MC=8:2) so as to obtain a required compound, 9,10-dihydroacridine (white solid, 14 g, 82%).
Quantity
17.19 g
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300 mL
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Synthesis routes and methods II

Procedure details

Chemiluminescent HRP detection limit using a reagent composition containing 0.05 mM 2′,3′,6′-trifluorophenyl 3-methoxy-10-methylacridan-9-carboxylate (compound 13), 0.1 mM 4-phenylphenol, 0.5 mM urea peroxide, 1 mM EDTA, and 0.025% TWEEN 20 in 0.01 M tris buffer, pH 8.0 was obtained on a Labsystems Luminoskan microtiter plate reader. White Microlite 1 FB 12-well strips (Dynatech Laboratories) containing 100 μL of the reagent in each well were reacted with 10 μL of HRP dilutions. Light intensity was measured at 10 min.
[Compound]
Name
2′,3′,6′-trifluorophenyl 3-methoxy-10-methylacridan-9-carboxylate
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compound 13
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9,10-Dihydroacridine
9,10-Dihydroacridine
9,10-Dihydroacridine
9,10-Dihydroacridine
9,10-Dihydroacridine

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